molecular formula C8H5ClN2O B578575 6-Chloro-1,8-naphthyridin-4-ol CAS No. 1219815-54-9

6-Chloro-1,8-naphthyridin-4-ol

Cat. No. B578575
CAS RN: 1219815-54-9
M. Wt: 180.591
InChI Key: KTRCAEQIJGGDAH-UHFFFAOYSA-N
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Description

6-Chloro-1,8-naphthyridin-4-ol is a heterocyclic compound with the following chemical formula: C8H5ClN2O . It belongs to the class of 1,8-naphthyridines , which have gained prominence due to their diverse biological activities and photochemical properties. Notably, gemifloxacin , a compound containing the 1,8-naphthyridine core, has been successfully used in the treatment of bacterial infections .


Synthesis Analysis

    Multicomponent Reactions (MCR) : MCRs efficiently generate complex molecular architectures and find applications in medicinal chemistry. Researchers have successfully constructed trisubstituted 2-amino-1,8-naphthyridines via MCRs involving substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate derivatives. Notably, N, N, N’, N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N, N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) serves as a catalyst in these reactions . Friedländer Approach with a Green Strategy : Anderson et al. developed a green version of the Friedländer reaction for the synthesis of 2,3-disubstituted 1,8-naphthyridines. This reaction proceeds smoothly in water using a catalytic amount of LiOH. For instance, the reaction of methyl vinyl ketone with 2-aminonicotinaldehyde in alcoholic solvents yields the desired product .

Molecular Structure Analysis

The molecular structure of This compound consists of a naphthyridine ring with a chlorine atom at position 6 and a hydroxyl group at position 4. The chloro substitution imparts specific chemical reactivity and influences its biological properties .

Scientific Research Applications

Antimicrobial and Antifungal Activities

1,8-Naphthyridine derivatives exhibit significant antimicrobial and antifungal activities. A study by Adem et al. (2022) synthesized novel azetidin-2-ones and thiazolidin-4-ones from 1,8-naphthyridin-2-yl Schiff base, demonstrating considerable antibacterial and antifungal activities comparable to reference drugs. Molecular docking studies further elucidated the interaction mechanisms with protein targets, suggesting these derivatives as potential antimicrobial agents Adem et al., 2022.

Ligand Design and Metal Complexation

1,5-Naphthyridine, a related molecule, has been used to construct new bidentate and tridentate ligands for Ru(II) complexes, as reported by Singh and Thummel (2009). These complexes exhibit interesting optical and electrochemical properties, indicating potential applications in materials science and catalysis Singh & Thummel, 2009.

Organic Synthesis and Chemical Transformations

Montoir et al. (2014) described a practical synthesis of highly functionalized 1,6-naphthyridones via sequential Suzuki–Miyaura cross-coupling reactions, showcasing the versatility of naphthyridine derivatives in synthetic organic chemistry Montoir et al., 2014.

Anticancer Research

Research into 1,8-naphthyridine sulfonamides has explored their potential as inhibitors of efflux pumps in antibiotic-resistant Staphylococcus aureus strains, with implications for overcoming drug resistance in cancer therapy. Oliveira-Tintino et al. (2020) investigated the synergistic effects between these compounds and standard antibiotics, indicating a promising direction for enhancing the efficacy of existing anticancer drugs Oliveira-Tintino et al., 2020.

Electronic Materials and Organic Semiconductors

Wang et al. (2012) synthesized 4,8-substituted 1,5-naphthyridines with potential applications as organic semiconductor materials. These compounds exhibit robust thermal properties, fluorescence, and suitable electronic affinities, highlighting their utility in organic light-emitting diodes (OLEDs) and other electronic devices Wang et al., 2012.

properties

IUPAC Name

6-chloro-1H-1,8-naphthyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-5-3-6-7(12)1-2-10-8(6)11-4-5/h1-4H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTRCAEQIJGGDAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C1=O)C=C(C=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30704802
Record name 6-Chloro-1,8-naphthyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30704802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1219815-54-9
Record name 6-Chloro-1,8-naphthyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30704802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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